Cas no 70125-17-6 (2-(methylamino)-8-quinolinol)

2-(Methylamino)-8-quinolinol is a quinoline derivative with notable applications in coordination chemistry and pharmaceutical research. Its structure, featuring both a hydroxyl group and a methylamino substituent, enables chelation with various metal ions, making it useful in the development of metal-based catalysts and sensors. The compound exhibits potential biological activity due to the quinolinol scaffold, which is often explored for antimicrobial and anticancer properties. Its moderate solubility in organic solvents facilitates its use in synthetic chemistry. The methylamino group enhances its binding affinity, while the hydroxyl group provides a site for further functionalization, offering versatility in molecular design. This compound is valued for its balanced reactivity and structural adaptability in research applications.
2-(methylamino)-8-quinolinol structure
2-(methylamino)-8-quinolinol structure
Product name:2-(methylamino)-8-quinolinol
CAS No:70125-17-6
MF:C10H10N2O
Molecular Weight:174.1992
MDL:MFCD00168932
CID:1085430
PubChem ID:1380876

2-(methylamino)-8-quinolinol 化学的及び物理的性質

名前と識別子

    • 2-(Methylamino)quinolin-8-ol
    • 2-(methylamino)-8-quinolinol(SALTDATA: FREE)
    • 2-methylamino-quinolin-8-ol
    • CHEMBRDG-BB 5175081
    • 2-(METHYLAMINO)-8-QUINOLINOL
    • 8-hydroxy-2-methylaminoquinoline
    • HMS1579M16
    • Oprea1_836237
    • BS-38396
    • FT-0730099
    • XBYZXLIEDQJISL-UHFFFAOYSA-N
    • 70125-17-6
    • SCHEMBL1041892
    • CS-0455055
    • SB68187
    • AKOS006282521
    • DTXSID30362502
    • MFCD00168932
    • DA-03438
    • CHEMBL5283541
    • 2-(methylamino)-8-quinolinol
    • MDL: MFCD00168932
    • インチ: InChI=1S/C10H10N2O/c1-11-9-6-5-7-3-2-4-8(13)10(7)12-9/h2-6,13H,1H3,(H,11,12)
    • InChIKey: XBYZXLIEDQJISL-UHFFFAOYSA-N
    • SMILES: CN=C1C=CC2=C(C(=CC=C2)O)N1

計算された属性

  • 精确分子量: 174.07900
  • 同位素质量: 174.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.2Ų
  • XLogP3: 2.2

じっけんとくせい

  • 密度みつど: 1.293
  • Boiling Point: 374.7°C at 760 mmHg
  • フラッシュポイント: 180.4°C
  • Refractive Index: 1.728
  • PSA: 45.15000
  • LogP: 2.05510

2-(methylamino)-8-quinolinol Security Information

2-(methylamino)-8-quinolinol 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(methylamino)-8-quinolinol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1259868-1g
2-(methylamino)-8-quinolinol
70125-17-6 95%
1g
$165 2024-06-06
abcr
AB217973-5 g
2-(Methylamino)-8-quinolinol; 95%
70125-17-6
5g
€524.20 2022-06-11
1PlusChem
1P00FC9W-1g
2-(methylamino)-8-quinolinol
70125-17-6 95%
1g
$101.00 2025-02-27
abcr
AB217973-25g
2-(Methylamino)-8-quinolinol, 95%; .
70125-17-6 95%
25g
€1600.20 2024-04-16
Ambeed
A409479-5g
2-(Methylamino)quinolin-8-ol
70125-17-6 95+%
5g
$599.0 2024-04-17
Ambeed
A409479-1g
2-(Methylamino)quinolin-8-ol
70125-17-6 95+%
1g
$196.0 2024-04-17
TRC
M288523-50mg
2-(methylamino)-8-quinolinol
70125-17-6
50mg
$ 70.00 2022-06-04
eNovation Chemicals LLC
Y1259868-5g
2-(methylamino)-8-quinolinol
70125-17-6 95%
5g
$475 2024-06-06
abcr
AB217973-10g
2-(Methylamino)-8-quinolinol, 95%; .
70125-17-6 95%
10g
€701.50 2024-04-16
abcr
AB217973-1g
2-(Methylamino)-8-quinolinol, 95%; .
70125-17-6 95%
1g
€179.70 2024-04-16

2-(methylamino)-8-quinolinol 関連文献

2-(methylamino)-8-quinolinolに関する追加情報

Recent Advances in the Study of 2-(Methylamino)-8-quinolinol (CAS: 70125-17-6): A Promising Compound in Chemical Biology and Medicine

2-(Methylamino)-8-quinolinol (CAS: 70125-17-6) has recently emerged as a compound of significant interest in the fields of chemical biology and medicinal chemistry. This heterocyclic derivative of quinoline has demonstrated a range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, providing a comprehensive overview of its current status in scientific research.

A key area of investigation has been the antimicrobial activity of 2-(methylamino)-8-quinolinol. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects against multidrug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to disrupt bacterial membrane integrity and interfere with essential metabolic pathways, suggesting a novel mechanism distinct from existing antibiotics. These findings position 2-(methylamino)-8-quinolinol as a potential lead compound for developing new antimicrobial agents to address the growing challenge of antibiotic resistance.

In cancer research, 2-(methylamino)-8-quinolinol has shown promising results as a potential chemotherapeutic agent. Recent in vitro and in vivo studies have revealed its ability to selectively induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells. Particularly noteworthy is its activity against triple-negative breast cancer cells, as reported in a 2024 Cancer Research publication. The compound appears to modulate multiple signaling pathways, including the PI3K/AKT and MAPK cascades, suggesting a multi-targeted mechanism of action that could overcome the limitations of single-target therapies.

The neuroprotective potential of 2-(methylamino)-8-quinolinol has also gained attention in recent studies. Research published in ACS Chemical Neuroscience (2023) demonstrated its ability to chelate metal ions implicated in neurodegenerative diseases while simultaneously exhibiting antioxidant properties. These dual mechanisms make it particularly interesting for potential applications in Alzheimer's and Parkinson's disease research. The compound's ability to cross the blood-brain barrier, as confirmed in pharmacokinetic studies, further enhances its therapeutic potential in neurological disorders.

From a chemical biology perspective, recent work has focused on structure-activity relationship (SAR) studies to optimize the pharmacological properties of 2-(methylamino)-8-quinolinol. Modifications at various positions of the quinoline scaffold have been systematically explored to enhance potency, selectivity, and metabolic stability. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported several analogs with improved pharmacokinetic profiles while maintaining or enhancing biological activity. These developments represent significant progress toward potential clinical translation of this compound class.

Despite these promising developments, challenges remain in the development of 2-(methylamino)-8-quinolinol as a therapeutic agent. Current research efforts are addressing issues such as formulation optimization, potential off-target effects, and comprehensive toxicity profiling. The compound's unique chemical properties, including its metal-chelating ability, present both opportunities and challenges that require careful consideration in drug development strategies. Ongoing preclinical studies are expected to provide critical data to guide future development directions.

In conclusion, 2-(methylamino)-8-quinolinol (CAS: 70125-17-6) represents a versatile scaffold with multiple potential therapeutic applications. The recent surge in research publications reflects growing recognition of its pharmacological potential across diverse disease areas. As research continues to uncover its molecular mechanisms and optimize its properties, this compound may serve as a valuable tool in chemical biology and a promising candidate for drug development. Future studies will likely focus on translational research to bridge the gap between laboratory findings and clinical applications.

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